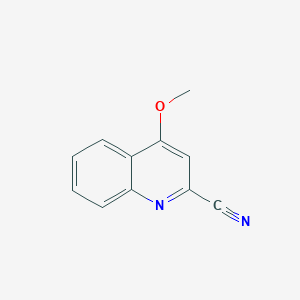

4-Methoxyquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-methoxyquinoline-2-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-6H,1H3 |

InChI Key |

LSCCGTXBLIZBJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methoxyquinoline 2 Carbonitrile and Its Analogs

Classical and Contemporary Synthetic Routes to Quinoline-2-carbonitrile (B74147) Systems

The construction of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to a variety of named reactions that form the foundation of classical quinoline synthesis. acs.org These methods, while effective, often require harsh conditions and can generate significant waste. nih.gov Consequently, there has been a continuous drive to develop more efficient, environmentally friendly, and versatile synthetic protocols.

Multi-Step Organic Reaction Sequences

The synthesis of quinoline-2-carbonitrile systems often involves multi-step sequences that begin with the construction of the fundamental quinoline framework. Several classical methods are widely recognized for this purpose:

Skraup Synthesis: Involves the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org

Combes Synthesis: Utilizes the condensation of anilines with β-diketones in the presence of an acid catalyst. iipseries.org

Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive methylene (B1212753) group. nih.gov

Pfitzinger Reaction: Involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, which can be further modified. iipseries.org

These classical routes, while foundational, are often supplemented or replaced by modern methods that offer improved yields, milder reaction conditions, and greater functional group tolerance. Contemporary approaches frequently employ transition-metal catalysts, such as those based on copper, nickel, or iridium, to facilitate the construction of the quinoline ring. nih.govorganic-chemistry.org For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Sequential Introduction of Functional Groups

Once the quinoline core is established, the next critical step is the introduction of the desired functional groups, in this case, the carbonitrile group at the 2-position. The direct introduction of a cyano group onto a pre-formed quinoline ring can be challenging. A common strategy involves the conversion of a pre-existing functional group at the 2-position.

For example, a 2-haloquinoline can undergo nucleophilic substitution with a cyanide salt. Another approach is the conversion of a quinoline-2-carboxylic acid or its corresponding amide to the nitrile.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include:

Catalyst: The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, nanocatalysts are being explored to provide environmentally benign and effective methods for quinoline synthesis. nih.gov

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperatures can be adjusted to control the reaction rate and minimize side reactions.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and minimize degradation.

Targeted Synthesis of 4-Methoxyquinoline (B1582177) Derivatives

The synthesis of 4-methoxyquinoline derivatives requires specific strategies for introducing the methoxy (B1213986) group at the 4-position of the quinoline ring, in addition to the incorporation of other desired functionalities.

Strategies for Introducing the Methoxy Group at the 4-Position

The introduction of a methoxy group at the 4-position of the quinoline ring can be achieved through several synthetic pathways:

Nucleophilic Substitution: A common method involves the nucleophilic displacement of a leaving group, such as a halogen, from the 4-position of the quinoline ring using sodium methoxide.

From 4-Hydroxyquinolines: 4-Hydroxyquinolines can be converted to their corresponding 4-methoxy derivatives through etherification. The synthesis of 4-hydroxyquinolines themselves is often achieved through methods like the Conrad-Limpach reaction or the Gould-Jacobs reaction. nih.govacs.org A patented process describes the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium to produce 4-hydroxyquinolines. google.com Another patent details a process for synthesizing 4-hydroxy-7-methoxyquinoline. google.com

Direct C-H Functionalization: Modern synthetic methods are exploring the direct C-H functionalization of the quinoline ring to introduce various substituents, although this can be challenging for the 4-position due to the electronic properties of the ring system.

Methods for Incorporating the Carbonitrile Group at the 2-Position

The introduction of the carbonitrile group at the 2-position of the 4-methoxyquinoline scaffold can be accomplished using methods similar to those for general quinoline-2-carbonitrile synthesis. The electronic nature of the quinoline ring, being π-electron-deficient, predisposes the 2- and 4-positions to nucleophilic attack. quora.com

A key strategy is the Reissert reaction , which involves the reaction of quinoline with an acyl chloride and a cyanide source to form a 1-acyl-1,2-dihydroquinoline-2-carbonitrile intermediate. This intermediate can then be hydrolyzed to yield the quinoline-2-carbonitrile.

Alternatively, the Sandmeyer reaction can be employed, starting from a 2-amino-4-methoxyquinoline. Diazotization of the amino group followed by treatment with a copper(I) cyanide salt affords the desired 2-carbonitrile derivative.

Another effective method is the palladium-catalyzed cyanation of a 2-halo-4-methoxyquinoline. This cross-coupling reaction offers a direct and efficient route to the target compound.

Below is a table summarizing some synthetic approaches to quinoline derivatives:

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |

| Skraup Synthesis | Anilines, Glycerol | Sulfuric acid, Oxidizing agent | Quinolines |

| Combes Synthesis | Anilines, β-Diketones | Acid catalyst | 2,4-Disubstituted quinolines |

| Friedländer Synthesis | 2-Aminobenzaldehydes/ketones, Methylene compounds | Base or acid catalyst | Substituted quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl compounds | Base | Quinoline-4-carboxylic acids |

| Reissert Reaction | Quinoline, Acyl chloride | Cyanide source | Quinoline-2-carbonitriles |

Advanced Catalytic Approaches in Quinoline Carbonitrile Synthesis

Traditional methods for quinoline synthesis often require harsh reaction conditions and may have limited substrate scope. researchgate.net To overcome these limitations, advanced catalytic approaches have been developed, providing milder and more efficient routes to these valuable compounds.

Transition Metal-Catalyzed Reactions

Transition metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in These metals, such as palladium, copper, and rhodium, facilitate a variety of coupling and cyclization reactions, enabling the construction of the quinoline core from readily available starting materials. researchgate.net

For instance, copper-catalyzed one-pot reactions have been developed for the synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in Similarly, palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides a route to quinoline motifs under mild conditions. ias.ac.in These methods offer significant advantages in terms of efficiency and the ability to introduce a wide range of substituents onto the quinoline ring. ias.ac.inresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Copper | Anilines, Aldehydes | Substituted Quinolines | ias.ac.in |

| Palladium | Benzimidoyl chlorides, 1,6-enynes | Quinoline Motifs | ias.ac.in |

| Rhodium, Cobalt | 2-Styrylanilines | Polysubstituted Quinolines | nih.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations. researchgate.net Their unique electronic properties, characterized by both σ-basicity and π-acidity, allow them to activate substrates in novel ways. nih.gov In quinoline synthesis, NHCs have been employed in reactions such as the indirect Friedländer annulation, where they catalyze the reaction of 2-aminobenzyl alcohol derivatives with ketones. rsc.org This approach allows for the one-pot, two-step synthesis of polysubstituted quinolines from simple starting materials. rsc.org

NHC-catalyzed reactions can also be used to generate chiral dihydroquinoline derivatives with high enantioselectivity. researchgate.net This is achieved through the reaction of α-bromoenals and 2-aminoaldehydes, where a chiral NHC catalyst directs the stereochemical outcome of the reaction. researchgate.net Furthermore, NHCs have been utilized in the selective hydroboration of quinolines, providing access to dihydroquinoline products with high functional group tolerance. acs.org

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. rsc.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org For example, a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and tert-butyl isonitrile, followed by a TFA-mediated lactamization, has been used to synthesize quinoline-based tetracycles. acs.org Another example is the synthesis of tetrahydroquinoline derivatives through a Mannich-type reaction involving an aldehyde, an amine, and a compound with an acidic proton. nih.gov The use of MCRs allows for the rapid generation of diverse libraries of quinoline derivatives for biological screening and other applications. rsc.orgnih.gov

Chemical Reactivity and Derivatization Pathways of 4-Methoxyquinoline-2-carbonitrile

The functional groups present in this compound, namely the methoxy group at the 4-position and the nitrile group at the 2-position, provide multiple avenues for further chemical modification and diversification.

Nucleophilic Substitution Reactions and Site-Specific Modifications

The quinoline ring system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution reactions. For instance, 4-chloroquinolines can react with various nucleophiles, including amines and triazoles, to afford the corresponding 4-substituted quinolines. mdpi.comresearchgate.net The reactivity of these positions can be influenced by the presence of other substituents on the quinoline ring. researchgate.net

In the context of this compound, while the methoxy group is not as good a leaving group as a halogen, nucleophilic displacement can still be achieved under certain conditions. For example, displacement of a 7-fluoro group on a quinolinecarbonitrile with an alkoxide can be performed using an excess of the corresponding alcohol as a solvent or in the presence of a base like sodium hydride. google.com The nitrile group can also influence the reactivity of the quinoline ring, and its presence can direct nucleophilic attack to other positions.

Functional Group Interconversions and Diversification Strategies

The nitrile and methoxy groups of this compound can be transformed into a variety of other functional groups, providing access to a wide range of derivatives.

The nitrile group (C≡N) is a versatile functional group that can undergo several transformations. vanderbilt.edu It can be hydrolyzed to a carboxylic acid or an amide. nih.gov Reduction of the nitrile group can yield a primary amine (CH₂NH₂). vanderbilt.edu These transformations open up possibilities for further derivatization, such as amide coupling reactions or the introduction of new substituents via the newly formed amine or carboxylic acid. ub.edu

The methoxy group (-OCH₃) at the 4-position can also be a site for modification. Demethylation to the corresponding 4-hydroxyquinoline (B1666331) derivative can be achieved, which can then be further functionalized. orgsyn.org The resulting hydroxyl group can be converted into other functionalities, such as ethers or esters, allowing for the introduction of diverse side chains.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Methoxyquinoline 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the elucidation of molecular structures, offering detailed insights into the chemical environment of individual atoms. For 4-Methoxyquinoline-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic effects of the methoxy and cyano substituents. The methoxy group at the C4 position is expected to exert an electron-donating effect, shielding the protons on the heterocyclic ring, while the electron-withdrawing cyano group at the C2 position will have a deshielding influence.

The aromatic region is anticipated to show a set of coupled multiplets corresponding to the protons on the benzo-fused ring (H5, H6, H7, and H8). The proton at the C3 position is expected to appear as a singlet, given its isolation from neighboring protons. The methoxy group protons will present as a sharp singlet, typically in the range of 3.9-4.1 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~7.5 | s | - |

| H5 | ~8.0 | d | 8.0 - 9.0 |

| H6 | ~7.6 | t | 7.0 - 8.0 |

| H7 | ~7.8 | t | 7.0 - 8.0 |

| H8 | ~8.2 | d | 8.0 - 9.0 |

| OCH₃ | ~4.0 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The electron-withdrawing cyano group is expected to significantly deshield the C2 carbon, placing its resonance at a relatively downfield position. The C4 carbon, being attached to the electron-donating methoxy group, will be shielded. The nitrile carbon itself will appear in the characteristic region for cyano groups.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~110 |

| C4 | ~165 |

| C4a | ~122 |

| C5 | ~130 |

| C6 | ~125 |

| C7 | ~132 |

| C8 | ~128 |

| C8a | ~148 |

| CN | ~117 |

| OCH₃ | ~56 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H5 and H6, H6 and H7, and H7 and H8, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the connectivity across multiple bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, the methoxy protons would show a correlation to the C4 carbon. The H3 proton would show correlations to C2, C4, and C4a. The H5 proton would show correlations to C4, C7, and C8a.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The most prominent and diagnostic peak is expected to be the stretching vibration of the nitrile (C≡N) group. The aromatic ring will give rise to a series of characteristic bands.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C≡N stretch | ~2230 - 2210 | Strong, sharp absorption |

| C=C stretch (aromatic) | ~1600 - 1450 | Multiple medium to strong bands |

| C-O-C stretch (asymmetric) | ~1250 | Strong absorption |

| C-O-C stretch (symmetric) | ~1050 | Medium absorption |

| C-H stretch (aromatic) | ~3100 - 3000 | Medium to weak bands |

| C-H stretch (methoxy) | ~2950 - 2850 | Medium to weak bands |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While experimental Raman spectra for this compound are not available in the surveyed literature, a theoretical Potential Energy Distribution (PED) analysis would be a powerful tool for a more in-depth understanding of the vibrational modes. nih.gov PED analysis, often performed using computational methods like Density Functional Theory (DFT), quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each vibrational mode. nih.gov This would allow for a precise assignment of the observed IR and Raman bands, moving beyond simple functional group identification to a detailed description of the molecular vibrations. For instance, it could differentiate between the various C-C stretching modes within the quinoline ring system and identify complex mixed vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in the positive ion mode.

For this compound, with a molecular formula of C₁₁H₈N₂O and a monoisotopic mass of 184.06 g/mol , the ESI-MS spectrum in positive ion mode is expected to show a prominent peak at an m/z of 185.0709, corresponding to the protonated molecule [M+H]⁺. The high stability of the quinoline ring system contributes to the observation of the molecular ion as a significant peak. chempap.org The presence of nitrogen atoms in the molecule also follows the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation pattern in ESI-MS can be induced by increasing the cone voltage, leading to collision-induced dissociation (CID). The fragmentation of this compound is influenced by its functional groups: the methoxy group, the nitrile group, and the quinoline core. A characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxylated aromatic compounds. nih.gov Another potential fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the quinoline ring, a known fragmentation pathway for quinoline derivatives. chempap.org

Table 1: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (amu) | Loss |

| [M+H]⁺ | Protonated this compound | 185.07 | - |

| [M+H - CH₃]⁺ | Protonated 4-Hydroxyquinoline-2-carbonitrile | 170.05 | Methyl Radical |

| [M+H - HCN]⁺ | Protonated Methoxyindole | 158.08 | Hydrogen Cyanide |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a critical step in confirming the identity of a new compound.

For this compound (C₁₁H₈N₂O), the theoretical exact mass of the neutral molecule is 184.0637 Da. In positive mode ESI-HRMS, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 185.0709 Da. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical vs. Experimental Mass in HRMS

| Ion | Elemental Composition | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₉N₂O⁺ | 185.0709 | To be determined experimentally | < 5 ppm |

The low mass error, typically less than 5 parts per million (ppm), that is achievable with HRMS provides strong evidence for the proposed elemental formula.

Computational and Theoretical Chemistry Studies of 4 Methoxyquinoline 2 Carbonitrile

Electronic Properties and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org It translates the complex, many-electron wavefunction into a localized Lewis-like structure of bond pairs and lone pairs. wikipedia.orgwisc.edu This analysis is instrumental in understanding molecular stability by quantifying the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govyoutube.com These donor-acceptor interactions, particularly hyperconjugative ones, are key to stabilizing a molecule. youtube.com

The intensity of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.netsemanticscholar.org A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. stackexchange.comresearchgate.net The stabilization energy is calculated using the following equation:

E(2) = qᵢ (Fᵢⱼ)² / (Eⱼ - Eᵢ)

where qᵢ is the occupancy of the donor orbital, Eᵢ and Eⱼ are the energies of the donor and acceptor orbitals, and Fᵢⱼ is the off-diagonal NBO Fock matrix element. wisc.edu

For 4-Methoxyquinoline-2-carbonitrile, NBO analysis would reveal key intramolecular charge transfer (ICT) interactions responsible for its electronic structure and stability. The primary interactions would involve the delocalization of π-electrons from the quinoline (B57606) ring and lone pairs from the methoxy (B1213986) group's oxygen atom into antibonding orbitals.

Key expected interactions include:

LP → π* transitions: The lone pair (LP) electrons on the oxygen atom of the methoxy group can delocalize into the antibonding π* orbitals of the quinoline ring. This type of interaction is crucial for understanding the electronic effect of the methoxy substituent.

LP → σ* transitions: Delocalization from a lone pair orbital to an antibonding sigma (σ*) orbital also contributes to molecular stability. semanticscholar.org

A representative table of the most significant stabilization energies from an NBO analysis of a quinoline derivative is shown below. researchgate.netsemanticscholar.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π(C7-C8) | 22.50 | Intra-ring π-delocalization |

| π(C7-C8) | π(N1-C2) | 19.80 | Intra-ring π-delocalization |

| LP(O) | π(C3-C4) | 25.10 | Methoxy to ring delocalization |

| π(C2-C3) | π(C≡N) | 5.60 | Ring to nitrile delocalization |

| LP(N1) | σ*(C2-C3) | 3.15 | Lone pair to antibonding sigma |

These hyperconjugative interactions lead to a delocalization of charge, which stabilizes the molecule and influences its chemical reactivity and electronic properties. nih.govmdpi.com

Simulation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are routinely used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and electronic absorption spectra. scirp.orgnih.gov

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra Simulation

Theoretical simulations of IR and NMR spectra are crucial for confirming the molecular structure of newly synthesized compounds like this compound. These simulations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, harmonic vibrational frequency calculations are performed to generate a theoretical IR spectrum. mdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.964) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. mdpi.com The resulting spectrum allows for the assignment of specific vibrational modes (stretching, bending) to the observed absorption bands. scirp.orgmdpi.com

Similarly, NMR chemical shifts (δ) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed shifts for ¹H and ¹³C nuclei are compared against an internal standard (e.g., Tetramethylsilane, TMS) to predict the NMR spectrum. youtube.com This comparison is vital for the structural elucidation of complex organic molecules. youtube.com

Below is a representative comparison of theoretical and experimental spectral data for a quinoline derivative. scirp.orgnih.gov

| Infrared (IR) Data (cm⁻¹) | ¹³C NMR Data (ppm) | ||||

|---|---|---|---|---|---|

| Assignment | Calculated (Scaled) | Experimental | Carbon Atom | Calculated | Experimental |

| C-H stretch (Aromatic) | 3075 | 3070 | C2 | 142.5 | 143.1 |

| C≡N stretch | 2235 | 2230 | C3 | 110.2 | 109.8 |

| C=N stretch | 1610 | 1615 | C4 | 165.8 | 165.2 |

| C-O-C stretch | 1255 | 1250 | C9 | 148.9 | 149.5 |

| Quinoline ring bend | 780 | 785 | C-OCH₃ | 56.1 | 55.8 |

The good correlation typically observed between calculated and experimental spectra confirms the accuracy of the computational methods for structural verification. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

The electronic absorption properties of this compound, which determine its UV-Visible spectrum, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). cecam.org TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, making it a standard method for simulating UV-Vis spectra. cecam.orgarxiv.org

The calculations provide information on vertical excitation energies, oscillator strengths (f), and the maximum absorption wavelength (λmax). rsc.orgjksus.org The oscillator strength indicates the probability of a particular electronic transition, while the excitation energy corresponds to the position of the absorption band. arxiv.org Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* or n → π*). rsc.orgrsc.org

For this compound, the main electronic transitions are expected to be of the π → π* type, involving intramolecular charge transfer from the electron-donating methoxy group and the quinoline ring to the electron-withdrawing nitrile group. A comparison of TD-DFT computed values with experimental data helps validate the theoretical model and provides a deeper understanding of the molecule's electronic behavior. rsc.orgjksus.org

A typical set of TD-DFT results for a substituted quinoline is presented below. rsc.orgresearchgate.net

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 355 | 350 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 310 | 305 | 0.18 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 280 | 0.45 | HOMO → LUMO+1 (92%) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net The primary goal of QSAR is to develop predictive models that can guide the design of new, more potent molecules, thereby accelerating drug discovery and reducing costs. dergipark.org.trmdpi.com

For quinoline derivatives, which exhibit a wide range of biological activities including antimalarial, anticancer, and antibacterial properties, QSAR is a particularly valuable tool. nih.govresearchgate.net A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a regression model that links these descriptors to the observed activity. nih.govnih.gov

Molecular descriptors are numerical values that characterize the physicochemical properties of a molecule. dergipark.org.tr They can be classified into several categories:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and electronegativity, which describe the electronic properties of the molecule. dergipark.org.trdergipark.org.tr

Steric/Topological Descriptors: Including molecular volume, surface area, and connectivity indices, which relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which measures the molecule's lipophilicity. dergipark.org.tr

Thermodynamic Descriptors: Such as entropy and heat capacity. dergipark.org.tr

Once a reliable QSAR model is established and validated, it can be used to predict the biological activity of untested or hypothetical quinoline derivatives, such as this compound, and to identify the key structural features that influence their efficacy. mdpi.comnih.gov

The table below lists common molecular descriptors used in QSAR studies of quinoline derivatives. nih.govdergipark.org.tracademicdirect.org

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Dipole Moment (μ) | Measure of the molecule's overall polarity |

| Hydrophobic | logP | Octanol-water partition coefficient |

| Topological | Molecular Volume (V) | The volume occupied by the molecule |

| Topological | Molar Refractivity (MR) | A measure of both steric and electronic properties |

| Thermodynamic | Entropy (S) | A measure of the system's disorder |

Exploration of Biological Activities and Mechanisms of 4 Methoxyquinoline 2 Carbonitrile in Vitro Studies

Antimicrobial Research Focus

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of intense research. However, specific data on 4-Methoxyquinoline-2-carbonitrile remains limited in the public domain. The following sections delineate the current understanding based on available in vitro studies of related compounds.

Investigation of Antibacterial Activity Against Specific Pathogens (In Vitro Assays)

While direct in vitro antibacterial data for this compound is not extensively documented, studies on closely related methoxyquinoline derivatives have shown promising results. For instance, functionalized methoxy (B1213986) quinoline derivatives have been evaluated for their antibacterial activity against various bacterial strains. researchgate.net One study reported that a quinoline-3-carbonitrile derivative demonstrated antibacterial potential, particularly against Gram-negative bacteria like E. coli, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov Quinolone antibiotics, a broader class to which this compound belongs, are known to be active against a wide array of Gram-negative and many Gram-positive bacteria, with their activity attributed to the inhibition of DNA replication. nih.gov

Data on the specific antibacterial activity of this compound against specific pathogens from in vitro assays is not available in the reviewed literature.

Evaluation of Antifungal Activity Against Fungal Strains (In Vitro Assays)

Similar to its antibacterial profile, the in vitro antifungal activity of this compound is not well-defined in existing research. However, studies on other methoxyquinoline derivatives provide some insights. For example, certain functionalized methoxy quinoline derivatives have been tested against fungal strains such as Candida albicans. researchgate.net Research on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines, which share the core quinoline structure, has shown that specific derivatives exhibit antifungal activity, particularly against dermatophytes. researchgate.net For instance, the compound 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline 6g showed in vitro activity with a MIC ranging from 32-65 μg/mL. researchgate.net

Specific in vitro antifungal assay data for this compound against named fungal strains is not available in the reviewed literature.

Mechanistic Studies of Antimicrobial Action (e.g., DNA Topoisomerase Inhibition)

The antimicrobial mechanism of quinolone compounds is often linked to the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov This mechanism of action has been a key target for the development of new antibacterial agents to combat rising multidrug resistance. nih.gov While this is a known mechanism for the broader quinolone class, specific studies confirming DNA topoisomerase inhibition by this compound are not presently available.

Anticancer Research Focus

The potential of quinoline derivatives as anticancer agents has garnered significant attention. Research has explored their cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms.

In Vitro Cytotoxicity and Anti-proliferative Effects on Cancer Cell Lines

Direct in vitro studies on the cytotoxicity of this compound against cancer cell lines are not extensively reported. However, the broader class of quinoline derivatives has been a source of compounds with antiproliferative activity. For example, a novel nitric oxide-releasing derivative, NCX 4040, demonstrated a marked cytostatic dose-related effect on a panel of human colon cancer cell lines, including LoVo, LoVo Dx, WiDr, and LRWZ. nih.gov The 50% growth inhibition (GI50) for NCX 4040 ranged from 5.4 μM in LoVo cells to 24 μM in LoVo Dx cells after a 24-hour exposure. nih.gov It is important to note that NCX 4040 is structurally distinct from this compound.

Table 1: In Vitro Cytotoxicity of a Related Quinolone Derivative (NCX 4040) on Human Colon Cancer Cell Lines

| Cell Line | GI₅₀ (µM) after 24h exposure |

| LoVo | 5.4 |

| LoVo Dx | 24 |

| WiDr | Data not specified |

| LRWZ | Data not specified |

Source: nih.gov

Molecular Mechanisms of Anticancer Action (e.g., COX-2 mRNA Down-regulation, PPARδ Interaction)

The molecular pathways through which quinoline compounds exert their anticancer effects are diverse. While specific mechanistic data for this compound is lacking, related research provides some clues. For instance, the down-regulation of cyclooxygenase-2 (COX-2) expression is a mechanism implicated in the anticancer effects of some agents. nih.gov In some cellular contexts, the expression of COX-2 can be up-regulated, and its inhibition can lead to reduced cell proliferation. nih.gov However, no direct evidence links this compound to the down-regulation of COX-2 mRNA.

Similarly, interactions with peroxisome proliferator-activated receptor delta (PPARδ) have been explored as a potential anticancer mechanism for some compounds, but a direct connection to this compound has not been established in the available literature.

Antimalarial Research and Interference with Parasite Pathways

The quinoline core is historically significant in antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) being prime examples. Research into quinoline-based hybrids continues to explore new agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These hybrid compounds are often designed to overcome resistance to existing drugs. In vitro studies are crucial for the initial screening of these compounds, allowing for the determination of their 50% inhibitory concentration (IC₅₀) values against different parasite strains. This process helps identify promising candidates for further development by assessing their intrinsic activity against the parasite without variables such as patient metabolism.

Despite the broad investigation into quinoline derivatives, specific in vitro antimalarial data for this compound is not extensively documented in publicly available research.

Antitubercular and Anti-HIV Research in Quinoline Hybrids

The quinoline structure is a recognized scaffold in the development of agents against Mycobacterium tuberculosis and the Human Immunodeficiency Virus (HIV).

Antitubercular Research: Quinolines have been identified as a promising class of compounds for targeting Mycobacterium tuberculosis. One of the key targets for antitubercular quinoline derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication. The development of novel bacterial topoisomerase inhibitors (NBTIs), which include quinoline-like structures, represents a strategy to combat drug-resistant tuberculosis. Research in this area often involves synthesizing libraries of quinoline derivatives and screening them for activity against the H37Rv strain of M. tuberculosis in whole-cell assays.

However, specific studies detailing the in vitro antitubercular activity of this compound are not readily found in the current body of scientific literature.

Anti-HIV Research: Quinoline derivatives have also been explored as inhibitors of HIV-1, particularly targeting the enzyme reverse transcriptase (RT). The design of these inhibitors often involves a molecular hybridization approach, combining structural features from known non-nucleoside reverse transcriptase inhibitors (NNRTIs). While various substituted quinolines have been synthesized and evaluated for their anti-HIV-1 activity, specific research focusing on this compound in this context is limited.

Other Biological Activities Under Investigation (e.g., Anti-inflammatory, Antidiabetic, Antioxidant)

The versatility of the quinoline scaffold has led to its investigation for a range of other biological effects.

Anti-inflammatory Activity: Certain methoxy-containing phenolic compounds and quinoline derivatives have demonstrated anti-inflammatory properties in vitro. The mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). However, specific studies on the anti-inflammatory effects of this compound are not widely reported.

Antidiabetic Activity: Research into quinoline hybrids has shown potential for managing type 2 diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Studies have synthesized and evaluated various quinoline-based compounds, but specific data on the α-glucosidase inhibitory activity of this compound is not available in the reviewed literature.

Antioxidant Activity: The antioxidant potential of quinoline derivatives is another area of active research. Their ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The antioxidant capacity can be influenced by the nature and position of substituents on the quinoline ring. While various quinoline-4-carboxylic acids and other derivatives have been studied, specific antioxidant data for this compound remains to be detailed in published research.

Molecular Docking and In Silico Bioactivity Predictions for Target Engagement

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This in silico approach is valuable in drug discovery for understanding potential mechanisms of action and for structure-based drug design. For quinoline derivatives, docking studies have been employed to investigate their interactions with various biological targets, including HIV-1 reverse transcriptase, DNA gyrase, and α-glucosidase. These studies help to elucidate the binding modes and key interactions, such as hydrogen bonds and π–π stacking, that contribute to the biological activity.

In silico tools are also used to predict the pharmacokinetic and biological properties of novel compounds early in the drug discovery pipeline. While these computational methods are widely applied to quinoline-based compounds, specific molecular docking and comprehensive in silico bioactivity prediction studies for this compound are not extensively available in the scientific literature.

Applications As Chemical Precursors and in Materials Science Research

Role as Pharmaceutical Intermediates in Drug Synthesis

The structural framework of 4-methoxyquinoline (B1582177) is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds. The presence of the nitrile group in 4-Methoxyquinoline-2-carbonitrile provides a versatile chemical handle for elaboration into various functional groups, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

While this compound itself is not a direct precursor in the established synthesis of the tyrosine kinase inhibitor Bosutinib, its structural isomer, a quinoline-3-carbonitrile derivative, is a critical intermediate. The synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia (CML), fundamentally relies on the construction of a substituted 4-aminoquinoline-3-carbonitrile core. clockss.org

Several synthetic routes to Bosutinib start from simpler precursors, such as 3-methoxy-4-hydroxybenzoic acid, to build the key quinoline (B57606) intermediate. nih.govnih.gov A common strategy involves the cyclization to form a 4-hydroxyquinoline-3-carbonitrile ring system. researchgate.net This core is then chemically modified, for instance, by chlorination at the 4-position, to allow for the subsequent introduction of the 2,4-dichloro-5-methoxyphenylamino side chain, a crucial step in forming the final drug molecule. clockss.org

The following table outlines key intermediates in a representative synthesis of Bosutinib, highlighting the central role of the substituted quinoline-3-carbonitrile scaffold.

| Intermediate Compound | Role in Synthesis |

| 3-Methoxy-4-hydroxybenzoic acid | Starting material for building the quinoline ring. nih.govnih.gov |

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Key quinoline intermediate formed after cyclization and alkylation. researchgate.net |

| 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Activated intermediate ready for coupling with the aniline (B41778) side chain. nih.gov |

| 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Product of the key coupling reaction, precursor to the final alkylation step. |

This underscores the importance of the methoxyquinoline carbonitrile framework in synthesizing targeted cancer therapies, with the specific substitution pattern dictating the precise role and reactivity of the intermediate.

The 4-alkoxyquinoline structure is also a key feature in the design of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. nih.gov Research into nonpeptide Angiotensin II antagonists has led to the development of potent inhibitors based on a 2-alkyl-4-(biphenylylmethoxy)quinoline scaffold. One such compound, 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline, has demonstrated significant oral activity in preclinical models.

While direct synthesis pathways employing this compound as an intermediate for commercial ARBs are not prominently documented, the established activity of related 4-methoxyquinoline derivatives makes it a valuable building block for the exploration of new chemical entities in this therapeutic area. The synthesis for this class of compounds often starts from a corresponding 4-quinolone, which is then converted to the target 4-alkoxy derivative. google.com The nitrile group at the 2-position of this compound could potentially be transformed into the required 2-alkyl group, presenting a possible, though underexplored, synthetic route.

General Utility in Organic Synthesis and Fine Chemical Production

Beyond its role in specific drug syntheses, the this compound structure possesses inherent reactivity that makes it a useful building block in general organic synthesis. The quinoline ring itself is a versatile heterocycle, and the substituents at the 2- and 4-positions offer distinct sites for chemical modification.

The 2-cyanoquinoline moiety is known to undergo a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cyclization reactions to form fused heterocyclic systems. acs.org For instance, methods have been developed for the functionalization of quinolines with cyanopropargylic alcohols, leading to the formation of 2,3-disubstituted quinolines which can be further cyclized into furo[3,4-b]quinolinones. acs.org

Furthermore, the chemistry of 2-substituted quinolines is well-established. For example, 2-chloroquinolines are versatile intermediates where the chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups. rsc.org While not a chloro-derivative, the reactivity of 2-substituted quinolines provides a framework for understanding the potential synthetic applications of this compound as a fine chemical intermediate.

Exploration in Advanced Materials Research

The unique electronic properties of the quinoline ring system have prompted its investigation in the field of advanced materials, particularly for applications in optics and electronics.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.com The design of these materials often involves creating molecules with a strong charge-transfer character, typically by connecting electron-donating and electron-accepting groups through a π-conjugated system. The quinoline nucleus can act as an effective electron-accepting component in such systems. mdpi.com Research has shown that quinolinone and other quinoline derivatives can exhibit promising third-order NLO properties. semanticscholar.org For example, computational studies on 2,4-dicarbazolyl-substituted quinolines, which feature electron-donating carbazole units attached to the electron-withdrawing quinoline core, suggest they may be potent NLO compounds. mdpi.com Although this compound has not been specifically highlighted in this context, its donor-acceptor (methoxy-cyano) substitution pattern on the conjugated quinoline system suggests it could be a candidate for NLO materials research.

Transition metal complexes containing heterocyclic ligands are widely studied for their luminescent properties, with applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). uoa.gracs.org The quinoline moiety is a common ligand in the design of such complexes. For instance, complexes of ruthenium(II), rhenium(I), and iridium(III) incorporating quinoline-based ligands have been shown to exhibit tunable photophysical properties. acs.orgnih.gov The coordination of a metal to the nitrogen atom of the quinoline ring can lead to emissive metal-to-ligand charge transfer (MLCT) states. While research has often focused on ligands like 8-hydroxyquinoline, the presence of the nitrogen atom and the π-system in this compound makes it a potential ligand for the construction of novel luminescent metal complexes. kamlanehrucollege.ac.in The electronic properties, and therefore the resulting luminescence, could be tuned by the methoxy (B1213986) and cyano substituents.

Patent Landscape and Intellectual Property in 4 Methoxyquinoline 2 Carbonitrile Research

Analysis of Synthetic Process Patents

Patents for the synthesis of quinoline (B57606) derivatives often focus on improving efficiency, yield, and environmental safety. Innovations in synthetic routes are crucial for making these compounds economically viable for further research and potential commercialization.

Several patented methods highlight different strategies for producing quinoline cores. For instance, one patented process describes the methylation of 4-hydroxyquinolines to produce 4-methoxyquinolines using dimethyl sulfate (B86663) in an amide solvent, a method that improves reaction yield and operability. google.com Another approach focuses on an improved and more economical one-pot synthesis of quinoline derivatives from anilines using a dual catalyst system of ferric chloride and zinc chloride, which boasts higher yields (55-65%) compared to conventional methods and avoids volatile organic solvents. google.com

Below is a table summarizing key synthetic process patents for quinoline derivatives.

| Patent ID | Title | Key Innovation |

|---|---|---|

| JP2001278864A | Method for producing 4-methoxyquinolines | Describes methylation of 4-hydroxyquinoline (B1666331) derivatives with dimethyl sulfate in an amide solvent to improve reaction efficiency and yield. google.com |

| US20070123708A1 | Process for the synthesis of quinoline derivatives | Details a one-pot process using ferric chloride and zinc chloride catalysts, offering higher yields and a cleaner, "green" chemical approach. google.com |

| CN111440118A | New synthesis process of 4-hydroxy-7-methoxyquinoline | Focuses on process optimization, including recycling of trimethyl orthoformate and strict temperature/time control during cyclization to improve yield. google.com |

| EP 3245191 B1 | Quinolines and process for the preparation thereof | Outlines a process for preparing versatile quinoline precursors, such as terminal alkynes, which are valuable for 'click reaction' chemistry to create complex ligands. epo.org |

Derivative-Based Patent Applications for Specific Biological Activities

While process patents secure the manufacturing of 4-methoxyquinoline-2-carbonitrile, the majority of patenting activity is focused on its derivatives, which are designed to interact with specific biological targets. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds developed for a wide range of diseases. nih.govresearchgate.net

A significant area of patent activity is in oncology. For example, patents have been granted for 4-anilino-3-quinolinecarbonitrile derivatives for the treatment of chronic myelogenous leukemia (CML). google.com These patents cover specific compounds like 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, demonstrating how modifications to the core quinoline carbonitrile structure can yield potent and specific anti-cancer agents. google.com Other patents protect quinoline derivatives for their general anti-tumor activities, highlighting the broad potential of this chemical class in cancer therapy. google.com

Beyond cancer, quinoline derivatives have been patented for a variety of other therapeutic uses. This includes applications as:

Antiviral agents , specifically as retrovirus anti-integrase inhibitors. google.com

Cardiovascular agents , where derivatives are designed to antagonize angiotensin II for the treatment of conditions like hypertension and congestive heart failure. googleapis.com

Central Nervous System (CNS) agents , with some derivatives being investigated for Alzheimer's disease. google.comresearchgate.net

This diverse range of applications underscores the versatility of the quinoline carbonitrile scaffold in drug design.

The following table presents examples of derivative-based patents for quinoline compounds, showcasing their targeted biological activities.

| Patent ID | Patented Derivatives | Claimed Biological Activity | Therapeutic Area |

|---|---|---|---|

| US7417148B2 | 4-anilino-3-quinolinecarbonitriles | Inhibition of kinases involved in cancer progression | Oncology (Chronic Myelogenous Leukemia) google.com |

| EP1461319B1 | 2-Carbamoyl-8-hydroxyquinoline-7-carboxylic acid derivatives | Retrovirus anti-integrase properties | Antiviral google.com |

| EP 0412 848 A2 | Substituted quinoline-4-yloxy derivatives | Angiotensin II antagonism | Cardiovascular (Hypertension, Congestive Heart Failure) googleapis.com |

| US9493419B2 | Substituted quinoline derivatives | General anti-tumor activities | Oncology google.com |

Strategic Importance of Patenting in Quinoline Carbonitrile Research

Patenting is a cornerstone of research and development in the pharmaceutical industry, and the field of quinoline carbonitriles is no exception. The strategic importance of securing intellectual property for these compounds is multifaceted.

Firstly, patents provide a period of market exclusivity, which is essential for companies to recoup the substantial investments made during the long and costly process of drug discovery, preclinical testing, and clinical trials. The development of novel quinoline derivatives with potential therapeutic benefits is driven by the prospect of obtaining strong patent protection. researchgate.neteurekaselect.com

Secondly, a robust patent portfolio can enhance a company's valuation and attract investment or partnership opportunities. Patents covering novel synthetic routes, like those for this compound, can provide a significant competitive advantage by securing a cost-effective and efficient supply of key intermediates. google.comgoogle.com

Finally, the patent landscape serves as a valuable source of information, revealing trends in research and highlighting areas of significant scientific and commercial interest. The breadth of patents related to quinoline derivatives, from anti-cancer to cardiovascular and antiviral applications, demonstrates the perceived value and versatility of this chemical scaffold in addressing unmet medical needs. researchgate.netgoogle.comgoogle.comgoogleapis.com The continual filing of patents for new derivatives and synthetic methods indicates that the quinoline core remains a highly active and promising area for the development of new medicines. eurekaselect.com

Future Research Directions and Unexplored Avenues for 4 Methoxyquinoline 2 Carbonitrile

Development of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, with several named reactions forming the basis of their preparation. However, the development of novel, efficient, and sustainable synthetic methods is a continuous pursuit in organic chemistry. For 4-methoxyquinoline-2-carbonitrile, future research could focus on the following areas:

Flow Chemistry: The application of continuous flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields and purity, and facilitate its production on a larger scale for further biological evaluation.

C-H Activation Strategies: Recent advances in C-H activation offer a powerful tool for the direct functionalization of heterocyclic compounds. thesciencein.org Research into the direct C-H cyanation of a 4-methoxyquinoline (B1582177) precursor at the 2-position could provide a more atom-economical and streamlined synthetic route compared to traditional multi-step approaches.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. researchgate.net | Development of specific nanocatalysts for the targeted synthesis of this compound. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow reactor. |

| C-H Activation | Atom economy, reduced number of synthetic steps. thesciencein.org | Identification of suitable catalysts and directing groups for regioselective cyanation. |

Deeper Mechanistic Elucidation of Biological Activities

While the biological activities of many quinoline derivatives are known, the specific mechanisms of action are not always fully understood. For this compound, should it exhibit biological activity, a thorough investigation into its mechanism would be crucial for its development as a potential therapeutic agent.

Target Identification and Validation: A key area of research would be to identify the specific molecular targets of this compound. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways with which the compound interacts. The c-Met kinase, a target for other quinoline derivatives, could be an initial point of investigation. nih.gov

Understanding Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogues would be essential to establish a clear SAR. nih.gov This would provide insights into the key structural features required for activity and guide the design of more potent and selective compounds.

Investigation of Resistance Mechanisms: For any compound showing promise as an antimicrobial or anticancer agent, understanding potential resistance mechanisms is vital. Future studies could involve the generation of resistant cell lines and subsequent genomic and proteomic analysis to identify the changes that confer resistance to this compound.

Exploration of New Therapeutic Areas and Molecular Targets

The diverse biological activities reported for the quinoline scaffold suggest that this compound could have potential in various therapeutic areas.

Anticancer Potential: Many quinoline derivatives have demonstrated potent anticancer activity. researchgate.net Future research should involve screening this compound against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects. Given that other quinolines target c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, this would be a logical starting point for investigation. nih.govnih.gov

Antimalarial and Antimicrobial Activity: The quinoline core is present in several antimalarial drugs, including chloroquine (B1663885) and mefloquine. researchgate.net Therefore, evaluating the activity of this compound against different strains of Plasmodium falciparum is a worthwhile endeavor. Similarly, its potential as an antibacterial agent could be explored, particularly against drug-resistant strains.

Neurological Disorders: Some quinoline derivatives have shown activity in the central nervous system. Investigating the potential of this compound to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases could open up new therapeutic possibilities.

Advanced Computational Design and Prediction of Derivatives

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of properties and the rational design of new molecules.

Molecular Docking and Dynamics Simulations: Once a potential molecular target for this compound is identified, molecular docking studies can be employed to predict its binding mode and affinity. thesciencein.org Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the key interactions involved. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be developed to identify the essential features for biological activity. These models can then be used to virtually screen large compound libraries to identify other potential lead compounds.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nrfhh.comresearchgate.net This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation. The insights gained from these computational studies can significantly accelerate the drug discovery process for derivatives of this compound. mdpi.com

A summary of potential computational approaches is provided in the table below:

| Computational Approach | Application | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to a target protein. thesciencein.org | Identification of key interactions and initial assessment of potency. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | Understanding the stability of the complex and the role of solvent. |

| Pharmacophore Modeling | Identify essential structural features for activity. | A 3D model for virtual screening and lead optimization. |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties. nrfhh.comresearchgate.net | Early identification of compounds with desirable drug-like properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxyquinoline-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A starting precursor like 4-chloroquinoline-2-carbonitrile can undergo nucleophilic substitution with methoxide ions under reflux conditions (ethanol, 80–100°C, 6–12 hours). Catalysts such as K₂CO₃ or NaH enhance reactivity, while solvents like DMF or THF optimize solubility . Purity (>95%) is achieved via recrystallization from ethanol or column chromatography. Key parameters include temperature control to avoid side reactions (e.g., hydrolysis of the nitrile group) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for resolving its planar quinoline core and methoxy/nitrile substituent geometry. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) are analyzed using SHELX or CrysAlis PRO software . Spectroscopic methods include:

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; nitrile groups do not protonate but influence adjacent aromatic signals.

- FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C–O–CH₃) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives with this compound?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve efficiency in introducing aryl/heteroaryl groups at the 2-position .

- Flow Chemistry : Continuous flow systems reduce side-product formation (e.g., dimerization) by precise control of residence time and temperature .

- Computational Modeling : DFT calculations (Gaussian 09) predict regioselectivity in electrophilic substitution reactions, guiding solvent/catalyst selection .

Q. What computational tools predict the reactivity of this compound in drug-target interactions?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding affinity with enzymes like cytochrome P450 or kinases. The methoxy group’s electron-donating effect enhances π-π stacking with hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories. Nitrile groups may form hydrogen bonds with active-site residues (e.g., Asp/Glu) .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with antimicrobial IC₅₀ values .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to compare data across studies .

- Solubility Effects : Use co-solvents (DMSO/PEG) to mitigate aggregation in cell-based assays, which may falsely lower efficacy .

- Metabolite Interference : LC-MS/MS quantifies intact compound vs. metabolites in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.